molecular formula C13H16O3 B13571012 Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone CAS No. 1249362-85-3

Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone

Cat. No.: B13571012
CAS No.: 1249362-85-3
M. Wt: 220.26 g/mol
InChI Key: ZXFJPLVRPPDILE-UHFFFAOYSA-N
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Description

Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is a chemical compound with the molecular formula C13H16O3 It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with hydroxy and methoxyethyl groups through electrophilic aromatic substitution reactions. Common reagents include methoxyethyl chloride and hydroxybenzene derivatives.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a phenyl ketone derivative.

    Reduction: Formation of a cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanol.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl phenyl ketone: Lacks the hydroxy and methoxyethyl groups, making it less versatile in terms of reactivity and applications.

    2-Hydroxy-5-(2-methoxyethyl)phenyl methanone: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.

Uniqueness

Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound in various research fields.

Properties

CAS No.

1249362-85-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

cyclopropyl-[2-hydroxy-5-(2-methoxyethyl)phenyl]methanone

InChI

InChI=1S/C13H16O3/c1-16-7-6-9-2-5-12(14)11(8-9)13(15)10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3

InChI Key

ZXFJPLVRPPDILE-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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